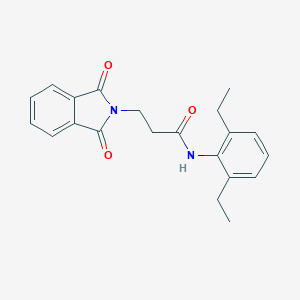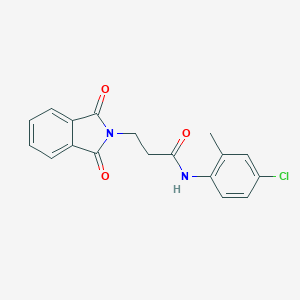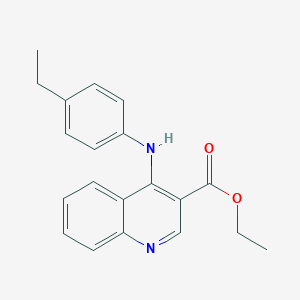![molecular formula C28H17BrO5 B285198 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B285198.png)
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various fields of scientific research.
作用机制
The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammation process. It has also been proposed that the compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate exhibits significant biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammation process. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. The compound has also been found to exhibit antioxidant activity, which may protect against oxidative stress-related diseases.
实验室实验的优点和局限性
One of the major advantages of using 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. This makes it a valuable tool for studying the role of metal ions in biological systems. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability in vivo.
未来方向
There are several future directions for the study of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate. One potential direction is the development of more efficient synthesis methods for the compound. Another direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to explore its potential applications in other fields of scientific research.
合成方法
The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate involves the reaction between 3-(2-bromophenoxy)-4-hydroxy-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate and acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the final product is obtained by purification through column chromatography.
科学研究应用
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
属性
分子式 |
C28H17BrO5 |
|---|---|
分子量 |
513.3 g/mol |
IUPAC 名称 |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] 4-phenylbenzoate |
InChI |
InChI=1S/C28H17BrO5/c29-23-8-4-5-9-24(23)34-26-17-32-25-16-21(14-15-22(25)27(26)30)33-28(31)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-17H |
InChI 键 |
HGVMBCCBMFOVJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)OC5=CC=CC=C5Br |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)OC5=CC=CC=C5Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





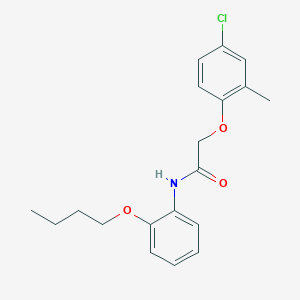

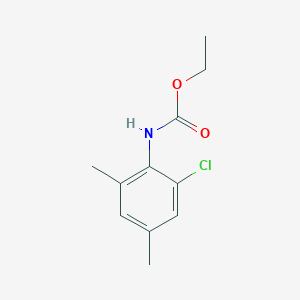
![Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B285126.png)
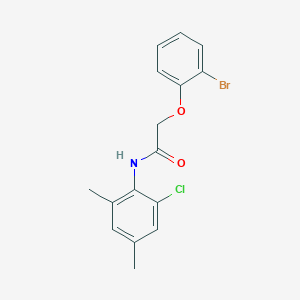


![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
